(3,4-Dimethylphenyl)thiourea

Beschreibung

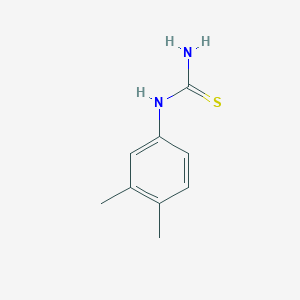

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3,4-dimethylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-6-3-4-8(5-7(6)2)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVAZPFKTDKAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=S)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357613 | |

| Record name | (3,4-dimethylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16738-18-4 | |

| Record name | 16738-18-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3,4-dimethylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (3,4-Dimethylphenyl)thiourea

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This document provides a comprehensive overview of the synthesis and detailed characterization of (3,4-Dimethylphenyl)thiourea, a compound of interest in medicinal chemistry and materials science.[1] Thiourea derivatives are known for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties, and serve as crucial intermediates in the synthesis of various heterocyclic compounds.[1][2][3] This guide presents detailed experimental protocols, quantitative data, and visual workflows to facilitate its preparation and analysis in a research setting.

Synthesis

The synthesis of N-aryl thioureas can be achieved through several established methods, including the reaction of aryl amines with isothiocyanates, thiophosgene, or carbon disulfide.[2] A common and effective laboratory-scale method involves the in situ generation of an isothiocyanate from an amine, followed by its reaction with an amine. An efficient one-pot synthesis involves the reaction of the corresponding aromatic amine with potassium thiocyanate in the presence of a strong acid.

Reaction Scheme

The synthesis proceeds by reacting 3,4-dimethylaniline with potassium thiocyanate in the presence of hydrochloric acid. The acid protonates the thiocyanate ion, which then reacts with the amine to form the target thiourea derivative.

3,4-Dimethylaniline + KSCN + 2HCl → (3,4-Dimethylphenyl)thiourea + KCl + NH₄Cl

Experimental Protocol: Synthesis of (3,4-Dimethylphenyl)thiourea

This protocol outlines a standard procedure for the synthesis of the title compound.

-

Reagent Preparation:

-

Dissolve 3,4-dimethylaniline (0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (200 mL) in a 500 mL round-bottom flask.

-

If the amine hydrochloride precipitates, gently warm the mixture until a clear solution is obtained. Cool the solution to room temperature.

-

-

Reaction:

-

Prepare a solution of potassium thiocyanate (0.12 mol) in water (50 mL).

-

Slowly add the potassium thiocyanate solution to the stirred amine hydrochloride solution.

-

Fit the flask with a reflux condenser and heat the mixture in a water bath at 100°C for 3-4 hours.

-

-

Isolation and Purification:

-

During heating, the (3,4-Dimethylphenyl)thiourea will begin to crystallize.

-

After the reflux period, cool the reaction mixture in an ice bath to complete the crystallization process.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product thoroughly with cold water to remove any unreacted starting materials and inorganic salts.

-

Recrystallize the product from a suitable solvent, such as aqueous ethanol, to afford the pure (3,4-Dimethylphenyl)thiourea.

-

Dry the purified crystals under vacuum.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of (3,4-Dimethylphenyl)thiourea.

Characterization

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following sections detail the expected results from standard analytical techniques.

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in (3,4-Dimethylphenyl)thiourea.

Experimental Protocol: The FT-IR spectrum is typically recorded using the KBr pellet method. A small amount of the dried sample is mixed with spectroscopic grade KBr and pressed into a thin, transparent disk. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected Data: The FT-IR spectrum of thiourea derivatives shows characteristic absorption bands.[4][5]

| Wavenumber (cm⁻¹) | Assignment | Description |

| 3450 - 3100 | N-H Stretching | Broad bands corresponding to symmetric & asymmetric stretches. |

| 3100 - 3000 | Aromatic C-H Stretching | Sharp, medium intensity bands. |

| 2980 - 2850 | Aliphatic C-H Stretching | Bands from the two methyl groups. |

| 1620 - 1580 | N-H Bending | Scissoring vibration of the amino groups.[4] |

| 1550 - 1490 | C-N Stretching / Amide II | Coupled C-N stretching and N-H bending. |

| ~1350 | C=S Stretching (Thioamide I) | Often coupled, can be complex. |

| 1300 - 1200 | N-C-N Stretching | Characteristic of the thiourea backbone. |

| ~850 - 750 | C=S Stretching | Lower frequency C=S stretching vibration.[6] |

Table 1: Predicted FT-IR Absorption Bands for (3,4-Dimethylphenyl)thiourea.

Experimental Protocol: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is used as an internal standard.

Expected ¹H NMR Data: The proton NMR spectrum provides information on the different types of protons and their environments.[7][8]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.6 | Singlet | 1H | Ar-NH -C=S |

| ~7.2 - 7.5 | Multiplet | 3H | Aromatic Protons |

| ~7.0 | Singlet (broad) | 2H | C-NH₂ |

| ~2.2 | Singlet | 6H | 2 x Ar-CH₃ |

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆) for (3,4-Dimethylphenyl)thiourea.

Expected ¹³C NMR Data: The carbon NMR spectrum confirms the carbon skeleton of the molecule.[9][10]

| Chemical Shift (δ, ppm) | Assignment |

| ~181 - 183 | C =S (Thiocarbonyl) |

| ~135 - 140 | Quaternary Ar-C |

| ~120 - 130 | Ar-C H |

| ~19 - 21 | Ar-C H₃ |

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆) for (3,4-Dimethylphenyl)thiourea.

Mass Spectrometry (MS)

Experimental Protocol: Mass spectra can be obtained using techniques like Electrospray Ionization (ESI) or Electron Impact (EI). The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) for ESI analysis.

Expected Data: The molecular formula of (3,4-Dimethylphenyl)thiourea is C₉H₁₂N₂S.

-

Molecular Weight: 180.27 g/mol [11]

-

Expected Molecular Ion Peak (M⁺): m/z = 180

-

Protonated Molecular Ion Peak ([M+H]⁺): m/z = 181

X-ray Crystallography

Expected Structural Features:

-

The molecule is likely to be nearly planar, with a slight dihedral angle between the phenyl ring and the thiourea moiety.[12]

-

The crystal packing is expected to be dominated by intermolecular N-H···S hydrogen bonds, forming dimers or extended networks.[12][13] This hydrogen bonding is a key feature influencing the physical properties and biological activity of thioureas.

Representative Crystallographic Data (from analogous structures):

| Parameter | Typical Value Range | Reference Compound |

| C=S Bond Length | 1.68 - 1.71 Å | N-(Aryl)thioureas |

| C-N Bond Length | 1.33 - 1.42 Å | N-(Aryl)thioureas[12] |

| Dihedral Angle | 40 - 70° | N-(3,4-Dichlorophenyl)thiourea[12] |

| N-H···S H-Bond Length | 2.5 - 2.9 Å (H···S distance) | N-(Aryl)thioureas |

Table 4: Representative Crystallographic Parameters for Aryl Thioureas.

Structural Relationship Diagram

Caption: Key structural features of (3,4-Dimethylphenyl)thiourea.

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. sphinxsai.com [sphinxsai.com]

- 4. researchgate.net [researchgate.net]

- 5. iosrjournals.org [iosrjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. 1,3-Diphenyl-2-thiourea(102-08-9) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. mdpi.com [mdpi.com]

- 11. (3,4-dimethylphenyl)thiourea - C9H12N2S | CSSB00000184488 [chem-space.com]

- 12. N-(3,4-Dichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-Acetyl-1-(2,5-dimethylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

(3,4-Dimethylphenyl)thiourea: A Technical Overview of its Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of (3,4-Dimethylphenyl)thiourea, a member of the versatile thiourea class of organic compounds. Thiourea derivatives are of significant interest in medicinal chemistry and materials science due to their wide-ranging biological activities and applications as synthetic intermediates.[1][2][3][4] This document outlines the core chemical properties, structural features, and potential biological roles of this specific diarylthiourea derivative, supported by generalized experimental protocols and visual workflows.

Core Chemical Properties and Structure

(3,4-Dimethylphenyl)thiourea is an organosulfur compound structurally analogous to urea, with the carbonyl oxygen replaced by a sulfur atom.[3][5] This substitution significantly alters its chemical properties. The structure consists of a central thiourea moiety substituted with a 3,4-dimethylphenyl group on one of its nitrogen atoms.

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | (3,4-dimethylphenyl)thiourea | [6] |

| CAS Number | 16738-18-4 | [6][7] |

| Molecular Formula | C₉H₁₂N₂S | [6][8] |

| Molecular Weight | 180.28 g/mol | [6] |

| Canonical SMILES | CC1=CC=C(NC(N)=S)C=C1C | [6] |

| InChI Key | SVVAZPFKTDKAAN-UHFFFAOYSA-N | [6] |

| Parent Thiourea M.P. | 176-182 °C | [5][9] |

Chemical Structure

The two-dimensional chemical structure of (3,4-Dimethylphenyl)thiourea highlights the planar thiourea core and the attached aromatic ring.

Synthesis and Experimental Protocols

The synthesis of asymmetrically substituted thioureas is a well-established process in organic chemistry.

General Synthesis Pathway

The most common method for preparing N-substituted thioureas involves the reaction of an amine with an appropriate isothiocyanate.[1][10] For (3,4-Dimethylphenyl)thiourea, this is typically achieved by reacting 3,4-dimethylaniline with a thiocarbonyl source (like thiophosgene or carbon disulfide) to form the 3,4-dimethylphenyl isothiocyanate intermediate, which is subsequently reacted with ammonia.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Thiourea - Wikipedia [en.wikipedia.org]

- 6. (3,4-dimethylphenyl)thiourea - C9H12N2S | CSSB00000184488 [chem-space.com]

- 7. N-(3,4-DIMETHYLPHENYL)THIOUREA CAS#: 16738-18-4 [m.chemicalbook.com]

- 8. 1-(3,4-dimethylphenyl)-3-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]thiourea | Molport-001-588-591 | Novel [molport.com]

- 9. Table 1, Properties of Thiourea - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-(3,4-Dimethylphenyl)thiourea (CAS No. 16738-18-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3,4-Dimethylphenyl)thiourea, a member of the thiourea class of compounds, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological profile, with a focus on its potential as a scaffold in drug discovery. While specific data for N-(3,4-Dimethylphenyl)thiourea is limited in publicly available literature, this guide synthesizes information on closely related analogues to provide insights into its potential applications and areas for further research. All quantitative data is presented in structured tables, and detailed experimental protocols for relevant assays are provided.

Chemical and Physical Properties

N-(3,4-Dimethylphenyl)thiourea is an organic compound with the chemical formula C₉H₁₂N₂S. Its structure features a thiourea core substituted with a 3,4-dimethylphenyl group.

| Property | Value | Reference |

| CAS Number | 16738-18-4 | |

| Molecular Formula | C₉H₁₂N₂S | |

| Molecular Weight | 180.27 g/mol | |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Solubility | Not specified in available literature |

Synthesis

A general and straightforward method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary amine.[1] This reaction is typically conducted in a suitable solvent such as acetone or ethanol.[1]

General Synthesis Pathway

The synthesis of N-(3,4-Dimethylphenyl)thiourea would likely proceed via the reaction of 3,4-dimethylphenyl isothiocyanate with ammonia, or alternatively, the reaction of 3,4-dimethylaniline with a thiocyanate salt in the presence of an acid to generate the isothiocyanate in situ, which then reacts with an amine.

General synthesis pathway for N-(3,4-Dimethylphenyl)thiourea.

Illustrative Experimental Protocol for a Related Compound

Materials:

-

Starting pyridazine derivative (0.01 mol)

-

Thiourea (0.01 mol)

-

Dimethylformamide (DMF) (30 ml)

-

Ethanol for crystallization

Procedure:

-

A solution of the starting pyridazine derivative (0.01 mol) and thiourea (0.01 mol) in dimethylformamide (30 ml) is refluxed for 16 hours.[2]

-

The reaction mixture is cooled, and the solid that separates is collected.[2]

-

The crude product is crystallized from ethanol to yield the pure thiourea derivative.[2]

Potential Biological Activities and Signaling Pathways

Thiourea derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects.[1][3][4]

Antimicrobial Activity

Thiourea derivatives have shown potential as antimicrobial agents.[5] While specific data for N-(3,4-Dimethylphenyl)thiourea is not available, a related compound, 1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea, has demonstrated moderate antibacterial activity against various strains.

| Bacterial Strain | Inhibition Zone (mm) for 1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea |

| E. coli | Moderate |

| S. flexneri | Moderate |

| P. aeruginosa | Moderate |

| S. typhi | Moderate |

Antioxidant Activity

The antioxidant potential of thiourea derivatives is another area of interest. The antioxidant activity of 1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea has been evaluated using the DPPH radical scavenging assay.

| Assay | IC₅₀ (µg/mL) for 1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea |

| DPPH Radical Scavenging | 118.05 |

Enzyme Inhibition

A study on 1-(2,4-difluorophenyl)-3-(3,4-dimethyl phenyl) thiourea, a structurally related compound, demonstrated significant inhibitory activity against α-amylase, an enzyme relevant to diabetes.[6] The percentage inhibition was reported to be 85 ± 1.9%.[6]

Another related compound, 1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea, was tested for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), but it did not show significant activity.

| Enzyme | IC₅₀ (µg/mL) for 1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea |

| Acetylcholinesterase (AChE) | >100 |

| Butyrylcholinesterase (BChE) | >100 |

Potential Anti-inflammatory Signaling Pathways

The broader class of N,N'-diarylthioureas has been implicated in anti-inflammatory pathways through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[1] These enzymes are critical in the biosynthesis of prostaglandins and leukotrienes, which are key mediators of inflammation.[1] The dual inhibition of COX and 5-LOX is a desirable feature for novel anti-inflammatory drugs.[1]

Potential anti-inflammatory mechanism of diarylthioureas.

Experimental Protocols

The following are detailed protocols for assays relevant to the potential biological activities of N-(3,4-Dimethylphenyl)thiourea.

Agar Well Diffusion Assay for Antimicrobial Activity

Objective: To qualitatively assess the antibacterial activity of a compound.

Materials:

-

Nutrient agar plates

-

Bacterial cultures (e.g., E. coli, S. aureus)

-

Test compound solution (in a suitable solvent like DMSO)

-

Positive control (standard antibiotic)

-

Negative control (solvent alone)

-

Sterile cork borer

Procedure:

-

Prepare a uniform lawn of the test bacterium on the surface of the nutrient agar plates.

-

Using a sterile cork borer, create wells of a defined diameter in the agar.

-

Into each well, add a specific volume of the test compound solution, positive control, and negative control.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition (clear area around the well) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Workflow for the Agar Well Diffusion Assay.

DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To determine the free radical scavenging activity of a compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Test compound solutions at various concentrations

-

Positive control (e.g., ascorbic acid)

-

Methanol

-

96-well microplate or spectrophotometer

Procedure:

-

In a 96-well plate, add a specific volume of the test compound solution to each well.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To quantify the inhibitory effect of a compound on acetylcholinesterase activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound solutions at various concentrations

-

96-well microplate reader

Procedure:

-

In a 96-well plate, add phosphate buffer, the test compound solution, and the AChE enzyme solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI substrate to each well.

-

Immediately measure the change in absorbance at 412 nm over time. The rate of the reaction is proportional to the rate of color change.

-

The percentage of AChE inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control (without the inhibitor).

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

N-(3,4-Dimethylphenyl)thiourea represents a chemical scaffold with potential for further investigation in drug discovery. Based on the activities of related compounds, promising areas of research include its antimicrobial, antioxidant, and enzyme inhibitory properties. Specifically, its potential as an anti-inflammatory agent via the dual inhibition of COX and 5-LOX warrants further investigation.

Future research should focus on:

-

Developing and optimizing a specific synthesis protocol for N-(3,4-Dimethylphenyl)thiourea.

-

Conducting comprehensive in vitro and in vivo studies to determine its biological activity profile, including quantitative measures such as IC₅₀ and MIC values.

-

Elucidating the specific molecular targets and signaling pathways through which it exerts its biological effects.

-

Exploring structure-activity relationships by synthesizing and testing a library of related derivatives to identify compounds with enhanced potency and selectivity.

This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of N-(3,4-Dimethylphenyl)thiourea and its analogues. The provided protocols and background information are intended to facilitate further investigation into this promising class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. wswxtb.ijournals.cn [wswxtb.ijournals.cn]

- 6. Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Solubility of (3,4-Dimethylphenyl)thiourea in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3,4-Dimethylphenyl)thiourea is a derivative of thiourea, a class of compounds with significant interest in medicinal chemistry and materials science.[1] Understanding its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application in drug discovery and development. This technical guide addresses the solubility of (3,4-Dimethylphenyl)thiourea.

A comprehensive review of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for (3,4-Dimethylphenyl)thiourea. Therefore, this document provides a detailed framework for researchers to determine its solubility experimentally. It outlines established methodologies, including the widely used gravimetric and UV-Vis spectrophotometry methods. Furthermore, it discusses the key physicochemical factors that influence the solubility of substituted thiourea derivatives and provides templates for systematic data recording.

Introduction to Thiourea Solubility

Thiourea, the parent compound, exhibits a range of solubilities in different solvents, which is influenced by solute-solvent interactions.[2] For instance, thiourea's solubility is highest in polar protic solvents like methanol and decreases in less polar solvents like ethyl acetate.[2] The introduction of a lipophilic 3,4-dimethylphenyl group to the thiourea core is expected to significantly alter its solubility profile, generally increasing its affinity for less polar or non-polar organic solvents compared to the unsubstituted thiourea.

Experimental Protocols for Solubility Determination

Accurate solubility measurement is fundamental. The following are detailed protocols for robust and reproducible determination of the solubility of (3,4-Dimethylphenyl)thiourea.

Synthesis of (3,4-Dimethylphenyl)thiourea

Prior to solubility determination, the compound must be synthesized and purified. A common method for synthesizing N-substituted thioureas involves the reaction of an appropriate isothiocyanate with an amine.[3] For (3,4-Dimethylphenyl)thiourea, this would typically involve the reaction of 3,4-dimethylphenyl isothiocyanate with ammonia or a protected amine equivalent. Purity of the synthesized compound is crucial and should be confirmed using techniques such as NMR, FTIR, and melting point analysis before proceeding.

Isothermal Equilibrium Method

The most common approach for determining thermodynamic solubility is the isothermal equilibrium method, where an excess of the solute is equilibrated with the solvent at a constant temperature.[4] The concentration of the dissolved solute in the supernatant is then measured.

Analytical Method 1: Gravimetric Analysis

The gravimetric method is a reliable and straightforward technique for determining solubility that relies on the precise measurement of mass.[5][6] It is particularly useful when the compound is non-volatile and thermally stable at the drying temperature.

Experimental Protocol:

-

Preparation of Saturated Solution: Add an excess amount of crystalline (3,4-Dimethylphenyl)thiourea to a known volume of the selected organic solvent in a sealed vial or jacketed glass vessel.

-

Equilibration: Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[7] The presence of undissolved solid material at the end of this period is essential.

-

Phase Separation: Cease agitation and allow the solution to settle for at least 30 minutes at the same constant temperature, permitting the excess solid to precipitate.[8]

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe fitted with a solvent-resistant filter (e.g., PTFE, 0.45 µm pore size) to prevent any solid particles from being transferred.[8]

-

Solvent Evaporation: Dispense the filtered supernatant into a pre-weighed, dry container (e.g., a petri dish or watch glass).[9] Carefully evaporate the solvent in a fume hood or a drying oven at a temperature well below the compound's decomposition point until a constant weight of the dried solute is achieved.[8]

-

Calculation: The solubility (S) is calculated using the following formula: S (g/L) = (Mass of dried solute) / (Volume of supernatant sampled)

Analytical Method 2: UV-Visible Spectrophotometry

This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis range. It is a high-throughput method that requires smaller sample volumes.[4][10]

Experimental Protocol:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of (3,4-Dimethylphenyl)thiourea of known concentrations in the solvent of interest.

-

Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.

-

Preparation and Sampling of Saturated Solution: Prepare a saturated solution and sample the clear supernatant as described in the gravimetric method (steps 1-4).

-

Sample Dilution: Dilute a precise volume of the filtered supernatant with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Data Presentation

Quantitative solubility data should be recorded systematically. The following table provides a template for organizing experimental results.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |

| Methanol | 25 | Gravimetric | ||

| Ethanol | 25 | Gravimetric | ||

| Acetone | 25 | UV-Vis | ||

| Ethyl Acetate | 25 | UV-Vis | ||

| Dichloromethane | 25 | Gravimetric | ||

| Toluene | 25 | HPLC | ||

| Hexane | 25 | Gravimetric |

Visualized Experimental Workflow and Influencing Factors

Generalized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A generalized workflow for determining the solubility of a solid organic compound.

Factors Influencing Solubility

The solubility of (3,4-Dimethylphenyl)thiourea is governed by a balance of intermolecular forces between the solute and solvent molecules, as well as external conditions.[1][11]

-

Polarity ("Like Dissolves Like"): The polarity of both the solute and the solvent is the most critical factor.[11] (3,4-Dimethylphenyl)thiourea has a polar thiourea group capable of hydrogen bonding and a non-polar dimethylphenyl group. Its solubility will be highest in solvents with a compatible polarity that can effectively solvate both moieties.

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[1] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the solute's crystal lattice energy.

-

Molecular Size and Structure: The addition of the dimethylphenyl group increases the molecular size and surface area compared to thiourea, which can affect how efficiently solvent molecules can surround and solvate the solute.[1]

The diagram below illustrates the interplay of these factors.

References

- 1. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pharmatutor.org [pharmatutor.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of (3,4-Dimethylphenyl)thiourea: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3,4-Dimethylphenyl)thiourea, a compound of interest in various research and development sectors. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.

Core Spectroscopic Data

The structural elucidation of (3,4-Dimethylphenyl)thiourea is supported by a combination of spectroscopic techniques. The data presented herein is a compilation based on typical values observed for structurally similar aryl thiourea derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5 - 10.0 | br s | 1H | NH |

| ~7.5 - 8.0 | br s | 2H | NH₂ |

| ~7.2 - 7.4 | m | 3H | Ar-H |

| 2.24 | s | 6H | Ar-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~180 - 184 | C=S |

| ~137 - 139 | Ar-C (quaternary) |

| ~135 - 137 | Ar-C (quaternary) |

| ~130 - 132 | Ar-CH |

| ~128 - 130 | Ar-CH |

| ~120 - 122 | Ar-CH |

| ~19 - 21 | Ar-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule.

Table 3: IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H Stretching (NH and NH₂) |

| 3100 - 3000 | Medium | C-H Stretching (Aromatic) |

| 2950 - 2850 | Medium | C-H Stretching (Aliphatic) |

| 1620 - 1580 | Strong | N-H Bending |

| 1550 - 1500 | Strong | C=S Stretching (Thioamide I) |

| 1400 - 1300 | Medium | C-N Stretching (Thioamide II) |

| ~820 | Strong | C-H Bending (Aromatic, out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 180 | High | [M]⁺ (Molecular Ion) |

| 163 | Medium | [M - NH₃]⁺ |

| 134 | Medium | [M - SNH₂]⁺ |

| 106 | High | [C₇H₈N]⁺ |

| 91 | Medium | [C₇H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aryl thiourea derivatives.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher.

-

Sample Preparation: Approximately 5-10 mg of the (3,4-Dimethylphenyl)thiourea sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: The spectra are acquired at room temperature. For ¹H NMR, standard parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a spectral width of 200-220 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 2-5 seconds are commonly used. Proton decoupling is applied during ¹³C NMR acquisition.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

FTIR spectra are typically recorded on a Fourier Transform Infrared spectrophotometer.

-

Sample Preparation (Solid): The solid sample can be prepared using the KBr pellet method. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[1] Alternatively, the Attenuated Total Reflectance (ATR) technique can be used by placing the solid sample directly on the ATR crystal.[1]

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then placed in the instrument, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source.[2][3]

-

Sample Introduction: A small amount of the solid sample is introduced into the ion source via a direct insertion probe or by being vaporized from a heated crucible.[3]

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2][3][4]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of (3,4-Dimethylphenyl)thiourea.

Caption: Workflow for the synthesis, spectroscopic analysis, and structural confirmation.

References

The Multifaceted Biological Potential of Dimethylphenyl Thiourea Derivatives: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the significant and varied biological activities of dimethylphenyl thiourea derivatives, highlighting their potential in the development of new therapeutic agents. This document provides researchers, scientists, and drug development professionals with an in-depth analysis of the synthesis, quantitative biological data, and mechanistic insights into this promising class of compounds.

Dimethylphenyl thiourea derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties. This guide synthesizes the current scientific literature to present a detailed overview of their potential applications.

Synthesis of Dimethylphenyl Thiourea Derivatives

The synthesis of N,N'-disubstituted thioureas, including dimethylphenyl derivatives, is a generally straightforward process. The most common method involves the nucleophilic addition of an amine to an isothiocyanate. For dimethylphenyl thiourea derivatives, this can be achieved by reacting a dimethylphenyl isothiocyanate with a suitable amine or, conversely, by reacting a dimethylaniline with an appropriate isothiocyanate. The reaction is typically carried out in a solvent such as acetone or ethanol.[1]

A general synthetic pathway is illustrated below:

General synthesis pathway for N-(Dimethylphenyl)-N'-R-thiourea derivatives.

Anticancer Activity and Underlying Signaling Pathways

Dimethylphenyl thiourea derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer progression.

For instance, certain thiourea derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial in the proliferation and migration of cancer cells.[2] Another important target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, where inhibition of EGFR tyrosine phosphorylation can lead to cell cycle arrest and apoptosis.[3]

The table below summarizes the in vitro anticancer activity of selected dimethylphenyl thiourea derivatives.

| Compound | Cell Line | IC50 (µM) | Reference |

| 1-(3,5-bis(trifluoromethyl)phenyl)-3-(...)-thiourea | MOLT-3 (Leukemia) | 5.07 | [4] |

| 1-(4-(trifluoromethyl)phenyl)-3-(...)-thiourea | PC3 (Prostate Cancer) | 6.9 ± 1.64 | [2] |

| m-bis-thiourea derivative with 4-CF3 | T47D (Breast Cancer) | 17.33 | [4] |

| p-bis-thiourea derivative with 3,5-diCF3 | T47D (Breast Cancer) | 7.10 | [4] |

| Diarylthiourea derivative | MCF-7 (Breast Cancer) | 338.33 ± 1.52 | [5] |

Below is a simplified representation of the EGFR signaling pathway and a potential point of inhibition by thiourea derivatives.

Inhibition of EGFR signaling by a thiourea derivative.

Antimicrobial Activity

Several dimethylphenyl thiourea derivatives have been investigated for their activity against a range of pathogenic bacteria and fungi. The antimicrobial efficacy is often structure-dependent, with the nature and position of substituents on the phenyl ring playing a crucial role.

The following table presents the Minimum Inhibitory Concentration (MIC) values for some derivatives against various microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| 3h (bearing 3,4-diCl-C6H3 moiety) | S. aureus TCH 1516 (MRSA) | 8 | [6] |

| 3h (bearing 3,4-diCl-C6H3 moiety) | E. faecium AR-0783 (VRE) | 16 | [6] |

| TD4 derivative | S. aureus (ATCC 29213) & MRSA (USA 300) | 2 | [5] |

| TD4 derivative | MRSA (ATCC 43300) | 8 | [5] |

| TD4 derivative | Vancomycin-intermediate S. aureus Mu50 | 4 | [5] |

| TD4 derivative | MRSE | 8 | [5] |

| TD4 derivative | E. faecalis (ATCC 29212) | 4 | [5] |

| 4-chloro-3-nitrophenylthioureas (20, 22) | Staphylococci | 2-4 | [7] |

| Thiourea derivatives 1, 2, 4, 8, 9, 10, 12 | S. aureus & S. epidermidis | 4-32 | [8] |

Enzyme Inhibition

The inhibitory activity of dimethylphenyl thiourea derivatives extends to various enzymes that are implicated in different diseases. This includes enzymes involved in neurodegenerative diseases and metabolic disorders.

| Compound | Target Enzyme | IC50 | Reference |

| 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea | Acetylcholinesterase (AChE) | >100 µg/mL | [9] |

| 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea | Butyrylcholinesterase (BChE) | >100 µg/mL | [9] |

| 1-(2,4-difluorophenyl)-3-(3,4-dimethylphenyl)thiourea (E) | α-amylase | 85 ± 1.9% inhibition | [3] |

| AH derivative | α-glucosidase | 47.9 µM | [3] |

| AH derivative | PTP1B | 79.74 µM | [3] |

| Alkyl chain-linked thiourea derivative (3c) | Urease | 10.65 ± 0.45 mM | [10] |

| Alkyl chain-linked thiourea derivative (3g) | Urease | 15.19 ± 0.58 mM | [10] |

Experimental Protocols

This guide provides detailed methodologies for the key experiments cited, ensuring reproducibility and facilitating further research.

General Procedure for the Synthesis of N-(2,4-dimethylphenyl)-N'-substituted-thioureas

To a solution of the appropriately substituted amine (1.0 equivalent) in acetone, an equimolar amount of 2,4-dimethylphenyl isothiocyanate is added. The reaction mixture is stirred at room temperature for a specified duration (typically 1-3 hours) and monitored by Thin Layer Chromatography (TLC).[11] Upon completion, the solvent is often removed under reduced pressure, and the resulting solid is purified by recrystallization from a suitable solvent like ethanol to yield the desired thiourea derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method in 96-well microtiter plates.

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized concentration.

-

Serial Dilution: The test compounds are serially diluted in the broth within the microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

This technical guide serves as a valuable resource for the scientific community, providing a solid foundation for the future design and development of novel dimethylphenyl thiourea derivatives as potent therapeutic agents. The presented data and protocols are intended to catalyze further research into this promising class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.unica.it [iris.unica.it]

- 8. benthamscience.com [benthamscience.com]

- 9. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis of Substituted Thioureas

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth review of the core synthetic methodologies for substituted thioureas, a class of compounds with significant and expanding applications in medicinal chemistry, organocatalysis, and materials science.[1][2] Thiourea derivatives are integral scaffolds in numerous pharmaceutical agents, exhibiting a wide range of biological activities, including antibacterial, antiviral, antifungal, and anticancer properties.[3][4][5][6] This guide details the most prevalent synthetic routes, offering comprehensive experimental protocols, quantitative data for reaction optimization, and mechanistic diagrams to facilitate practical application in a research and development setting.

Synthesis from Isothiocyanates and Amines

The most common and straightforward method for synthesizing N,N'-disubstituted thioureas is the nucleophilic addition of a primary or secondary amine to an isothiocyanate.[7][8] This reaction is highly efficient, often proceeds under mild conditions, and is tolerant of a wide variety of functional groups, making it a preferred route for generating diverse compound libraries.[9] The reaction mechanism involves the attack of the amine's lone pair of electrons on the electrophilic carbon of the isothiocyanate, forming a zwitterionic intermediate that quickly undergoes a proton transfer to yield the stable thiourea product.[9]

Caption: General synthesis of thioureas from isothiocyanates and amines.

Table 1: Synthesis of N,N'-Disubstituted Thioureas from Isothiocyanates

| Entry | Isothiocyanate | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Phenyl isothiocyanate | 2-Aminothiazole | Toluene | Reflux | - | 65 | [22] |

| 2 | Phenyl isothiocyanate | Aniline | Dichloromethane | Room Temp | - | ~Quantitative | [12] |

| 3 | Benzyl isothiocyanate | Various Amines | Dichloromethane | Room Temp | 1-2 | High | [10, 12] |

| 4 | 1-Naphthyl isothiocyanate | 1,4-Phenylenediamine | Dichloromethane | Room Temp | - | High | [22] |

Experimental Protocol: General Synthesis in Solution [10]

-

Setup: In a round-bottom flask, dissolve the desired amine (1.0 mmol) in anhydrous tetrahydrofuran (THF) (10 mL).

-

Addition: To the stirred amine solution, add the corresponding isothiocyanate (1.0 mmol) at room temperature.

-

Reaction: Continue stirring the mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Work-up: Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: If the resulting solid is pure by TLC, no further purification is necessary. If impurities are present, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

Synthesis from Amines and Carbon Disulfide

A versatile and environmentally friendly approach for synthesizing both symmetrical and unsymmetrical thioureas involves the reaction of amines with carbon disulfide (CS₂), often in an aqueous medium. [4, 6, 7] This method avoids the use of potentially toxic isothiocyanate intermediates. [8] The reaction typically proceeds through the formation of a dithiocarbamate salt, which can then react further. For symmetrical thioureas, the dithiocarbamate intermediate is often oxidized. For unsymmetrical thioureas, the intermediate reacts with a second, different amine. [5, 20]

Caption: General synthesis of symmetrical thioureas from amines and CS₂.

Table 2: Synthesis of Substituted Thioureas using Carbon Disulfide

| Entry | Amine 1 | Amine 2 | Conditions | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Butylamine | Butylamine | CBr₄, DMF, RT | 0.5 | 96 | [11] |

| 2 | Aniline | Aniline | CBr₄, DMF, RT | 1.0 | 92 | [11] |

| 3 | Primary Amine (10 mmol) | Second Primary Amine (10 mmol) | Water, CS₂ (12 mmol), RT | 4-6 | Good to Excellent | [5] |

| 4 | Aliphatic Primary Amine | Aliphatic Primary Amine | Aqueous medium, RT | - | High | [4, 6] |

| 5 | Ethylenediamine (1.83 mol) | (Intramolecular) | Ethanol/Water, CS₂, Reflux | 10-11 | High | [18] |

Experimental Protocol: Synthesis of Unsymmetrical Thioureas in Water [5]

-

Setup: To a solution of a primary amine (10 mmol) in water (20 mL) in a suitable flask, add carbon disulfide (12 mmol).

-

Addition: Add a second, different primary amine (10 mmol) to the reaction mixture.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Isolation: Upon completion, collect the solid product by filtration.

-

Purification: Wash the crude product with water and then with a small amount of cold ethanol to remove unreacted starting materials. Dry the purified product under vacuum.

Synthesis from Thiophosgene or Thiocarbamoyl Chlorides

While less common due to the high toxicity and moisture sensitivity of thiophosgene (CSCl₂), this reagent provides a route to thioureas, particularly when other methods are not feasible. [14, 27] The reaction typically proceeds in two steps: thiophosgene first reacts with one equivalent of an amine to form a thiocarbamoyl chloride intermediate, which is then reacted with a second amine to yield the final thiourea. [14, 28] Using isolated thiocarbamoyl chlorides offers a safer, more controlled alternative. [13, 16]

Caption: Two-step synthesis of thioureas via a thiocarbamoyl chloride intermediate.

Table 3: Synthesis of N,N'-Disubstituted Thioureas from Thiocarbamoyl Chloride

| Entry | Thiocarbamoyl Chloride | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | N-Methyl-N-phenylthiocarbamoyl chloride | Primary Amine | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to RT | 85-95 | [16] |

| 2 | N-Methyl-N-phenylthiocarbamoyl chloride | Secondary Amine | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to RT | High | [13] |

| 3 | N-Methyl-N-phenylthiocarbamoyl chloride | Sterically Hindered Amine | DIEA | Dichloromethane (DCM) | 25 | 85-95 | [16] |

| 4 | N-Methyl-N-phenylthiocarbamoyl chloride | Primary Amine | Pyridine | Tetrahydrofuran (THF) | 25 | 80-90 | [16] |

Experimental Protocol: Using N-Methyl-N-phenylthiocarbamoyl Chloride [13, 16]

-

Setup: To a solution of the desired primary or secondary amine (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask, add triethylamine (1.2 eq.).

-

Cooling: Cool the stirred mixture to 0 °C using an ice bath.

-

Addition: Slowly add a solution of N-Methyl-N-phenylthiocarbamoyl chloride (1.0 eq.) in anhydrous DCM (5 mL) to the cooled amine solution dropwise over 15-20 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up: Quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography or recrystallization.

Other Synthetic Routes

Several other methods for synthesizing thioureas exist, each with specific advantages.

-

From Cyanamides: The reaction of cyanamides with hydrogen sulfide (H₂S) can produce thiourea. [2, 26] This method is more relevant for the industrial production of unsubstituted thiourea but can be adapted for substituted derivatives. [3] The reaction of an isothiocyanate with cyanamide also yields cyanothioureas. [21]

-

From Ureas: Unsubstituted or substituted ureas can be converted to their corresponding thioureas through thionation, most commonly using Lawesson's reagent. [2, 30] This is a direct way to access a thiourea from its more common oxygen analog. Under optimal conditions (mass ratio of urea to Lawesson's reagent = 2:1, 75°C, 3.5 h), yields can exceed 62%. [2, 30]

-

From Isocyanides: A completely atom-economic, three-component reaction of isocyanides, aliphatic amines, and elemental sulfur can produce thioureas in excellent yields at nearly ambient temperatures. [1, 19]

Conclusion: Relevance in Drug Development

The synthetic versatility of substituted thioureas allows for the creation of large, diverse chemical libraries essential for modern drug discovery. The thiourea moiety acts as a key pharmacophore, capable of forming strong hydrogen bonds with biological targets such as enzymes and receptors. [36] This has led to the development of thiourea-containing drugs for a range of diseases, including cancer, bacterial infections, and viral illnesses. [29, 33, 36] The methodologies outlined in this guide provide the foundational chemical knowledge required for researchers to design, synthesize, and optimize novel thiourea derivatives as potential therapeutic agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. farmaciajournal.com [farmaciajournal.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of Thiourea Compounds

For Researchers, Scientists, and Drug Development Professionals

Thiourea and its derivatives represent a versatile class of compounds with significant applications in medicinal chemistry, materials science, and catalysis.[1][2][3] Their biological activity and physicochemical properties are intrinsically linked to their three-dimensional structure in the solid state.[4] This technical guide provides an in-depth overview of the core principles and methodologies involved in the crystal structure analysis of thiourea compounds, offering a valuable resource for researchers in drug design and development.

The Foundation: Synthesis and Crystallization

The journey into the crystal structure of a thiourea compound begins with its synthesis and subsequent crystallization. A common synthetic route involves the reaction of an acyl or aryl isothiocyanate with a primary or secondary amine.[2][5]

Example Synthetic Protocol:

Formation of Isothiocyanate: An acid chloride is reacted with potassium thiocyanate (KSCN) in a dry solvent like acetone. The mixture is typically refluxed to drive the reaction to completion.[5]

Thiourea Derivative Synthesis: A solution of the desired amine in the same solvent is then added dropwise to the isothiocyanate solution at room temperature. The reaction mixture is stirred for a specified period, often a few hours, to yield the thiourea derivative.[5]

Purification and Crystallization: The crude product is purified, commonly by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/dichloromethane).[5] Slow evaporation of the solvent is a widely used technique to obtain single crystals of sufficient quality for X-ray diffraction analysis.

The Primary Tool: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating the precise atomic arrangement within a crystalline solid.[1][6] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Protocol for Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal, free of significant defects, is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The instrument rotates the crystal while it is being irradiated with X-rays, and a detector records the intensities and positions of the diffracted beams. Data is typically collected at a controlled temperature, often low temperatures (e.g., 100 K or 123 K), to minimize thermal vibrations of the atoms.[7]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial crystal structure is then "solved" using computational methods, which provides a preliminary model of the atomic positions. This model is subsequently "refined" to improve the agreement between the calculated and observed diffraction patterns, resulting in a highly accurate and detailed three-dimensional structure.[8]

The logical workflow for crystal structure determination is illustrated in the following diagram:

Interpreting the Data: Key Crystallographic Parameters

The output of a successful SC-XRD experiment is a wealth of quantitative data that describes the crystal structure. This data is crucial for understanding the compound's conformation, stability, and potential interactions with biological targets.

Unit Cell Parameters and Crystal System

The unit cell is the basic repeating unit of a crystal lattice. Its dimensions (a, b, c) and the angles between them (α, β, γ) define the crystal system. Thiourea compounds have been observed to crystallize in various systems, including monoclinic and triclinic.[5][9]

Bond Lengths and Angles

The precise measurement of bond lengths and angles within the thiourea molecule provides insights into its electronic structure and conformation. For instance, the C=S bond length is a key indicator of the thione character.[9]

Intermolecular Interactions

Non-covalent interactions, particularly hydrogen bonds, play a pivotal role in stabilizing the crystal packing of thiourea derivatives.[6][10] The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur and oxygen (if present in an acyl group) atoms act as acceptors.[6] These interactions dictate the supramolecular architecture of the crystal.

The common types of intermolecular interactions observed in thiourea crystals are depicted below:

Quantitative Crystallographic Data of Selected Thiourea Derivatives

The following tables summarize crystallographic data for several thiourea compounds reported in the literature, providing a comparative overview.

Table 1: Crystal Data and Structure Refinement Parameters

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| HL² | C₁₄H₁₉ClN₂OS | Monoclinic | P2₁/n | 11.1405(16) | 9.7015(12) | 14.790(2) | 90 | 106.547(7) | 90 | [5] |

| cis-[Pt(L⁴-S,O)₂] | C₄₀H₂₈Cl₂N₄O₂PtS₂ | Triclinic | P-1 | 8.9919(3) | 14.7159(6) | 15.7954(6) | 113.9317(18) | 97.4490(18) | 105.0492(16) | [5] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | C₁₃H₁₇ClN₂S | Monoclinic | P2₁/n | - | - | - | - | - | - | [9] |

| 1-(1,1-dibutyl)-3-phenylthiourea (4) | C₁₅H₂₄N₂S | Trigonal | R3:H | - | - | - | - | - | - | [9] |

| --INVALID-LINK--·H₂O | C₆H₂₆Cu₂N₁₂O₅S₇ | Triclinic | P1 | 11.079(2) | 11.262(1) | 12.195(2) | 64.84(1) | 76.12(1) | 66.06(1) | [11] |

Table 2: Selected Bond Lengths (Å) and Angles (°) for 1-Benzoyl-3-(4-methoxyphenyl)thiourea

| Bond/Angle | Experimental (XRD) | Calculated (DFT) |

| Bond Lengths (Å) | ||

| S1-C8 | 1.673(2) | 1.684 |

| O1-C7 | 1.233(2) | 1.229 |

| N1-C7 | 1.385(2) | 1.391 |

| N1-C8 | 1.388(2) | 1.393 |

| N2-C8 | 1.334(2) | 1.348 |

| Bond Angles (°) | ||

| N1-C7-O1 | 121.2(2) | 121.3 |

| N1-C8-N2 | 117.2(2) | 117.8 |

| N1-C8-S1 | 118.9(1) | 118.8 |

| N2-C8-S1 | 123.9(1) | 123.4 |

| Data extracted from Raza et al. (2022)[12][13] |

Complementary Techniques and Computational Modeling

While SC-XRD provides the definitive solid-state structure, other techniques and computational methods offer complementary information.

-

Spectroscopic Methods: FT-IR and NMR spectroscopy are routinely used to confirm the chemical structure and purity of the synthesized thiourea derivatives.[1][14]

-

Computational Chemistry: Density Functional Theory (DFT) calculations are frequently employed to optimize the molecular geometry in the gas phase and compare it with the experimental crystal structure.[8][13][15] This comparison can reveal the influence of intermolecular interactions on the molecular conformation in the solid state. Furthermore, computational methods can be used to predict crystal structures and analyze intermolecular interaction energies.[16][17]

Conclusion

The crystal structure analysis of thiourea compounds is a multifaceted process that integrates organic synthesis, single-crystal X-ray diffraction, and computational modeling. A thorough understanding of the three-dimensional arrangement of these molecules in the solid state is paramount for establishing structure-activity relationships and guiding the rational design of new therapeutic agents. The detailed experimental protocols and comparative data presented in this guide serve as a foundational resource for researchers dedicated to advancing the role of thiourea derivatives in drug development.

References

- 1. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sphinxsai.com [sphinxsai.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]

- 11. X-ray diffraction study of copper(I) thiourea complexes formed in sulfate-containing acid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation | Semantic Scholar [semanticscholar.org]

- 13. Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation | Bulletin of the Chemical Society of Ethiopia [ajol.info]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. 3,3-Bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thiourea: crystal structure, Hirshfeld surface analysis and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. arxiv.org [arxiv.org]

Tautomeric Forms of (3,4-Dimethylphenyl)thiourea: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,4-Dimethylphenyl)thiourea, a derivative of thiourea, exhibits thione-thiol tautomerism, a phenomenon of significant interest in medicinal chemistry and drug design due to its influence on the molecule's reactivity, polarity, and binding characteristics. This technical guide provides a comprehensive overview of the tautomeric forms of (3,4-Dimethylphenyl)thiourea, detailing their structural aspects, the equilibrium between them, and the analytical techniques employed for their characterization. While specific quantitative data for (3,4-Dimethylphenyl)thiourea is not extensively available in the current literature, this guide synthesizes information from closely related thiourea derivatives to present a robust framework for its study. Methodologies for synthesis, spectroscopic analysis, and computational investigation are presented to facilitate further research and application in drug development.

Introduction to Thiourea Tautomerism

Thiourea and its derivatives can exist in two tautomeric forms: the thione form and the thiol form. This equilibrium involves the migration of a proton from a nitrogen atom to the sulfur atom, resulting in two distinct isomers with different functional groups: a thioketone and a thio-enol (or iminothiol), respectively.

The thione form is generally the more stable and predominant tautomer in most conditions[1]. The position of the equilibrium is influenced by several factors, including the electronic effects of the substituents on the phenyl ring, the polarity of the solvent, and hydrogen bonding interactions[2].

Tautomeric Forms of (3,4-Dimethylphenyl)thiourea

The two primary tautomeric forms of (3,4-Dimethylphenyl)thiourea are the thione form, N-(3,4-dimethylphenyl)thiourea, and the thiol form, (3,4-dimethylphenyl)carbonimidothioic acid.

Caption: Tautomeric equilibrium between the thione and thiol forms of (3,4-Dimethylphenyl)thiourea.

Synthesis of (3,4-Dimethylphenyl)thiourea

A common and effective method for the synthesis of N-arylthioureas is the reaction of the corresponding aryl isothiocyanate with ammonia or an amine. For (3,4-Dimethylphenyl)thiourea, the synthesis would involve the reaction of 3,4-dimethylphenyl isothiocyanate with ammonia. An alternative, well-established protocol involves the use of carbon disulfide and an amine.

Experimental Protocol: Synthesis from 3,4-Dimethylaniline and Carbon Disulfide

This protocol is adapted from a general procedure for the synthesis of N,N'-disubstituted thioureas.

Materials:

-

3,4-Dimethylaniline

-

Carbon disulfide (CS₂)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other desulfurizing agent

-

Triethylamine (Et₃N)

-

Anhydrous solvent (e.g., acetone, tetrahydrofuran)

Procedure:

-

In a round-bottom flask, dissolve 3,4-dimethylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in the chosen anhydrous solvent under an inert atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add carbon disulfide (1.1 equivalents) to the stirred solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

-

Add the desulfurizing agent (e.g., DCC, 1.1 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for an additional 4-6 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting crude 3,4-dimethylphenyl isothiocyanate is then reacted with a solution of ammonia in a suitable solvent (e.g., ethanol) to yield (3,4-Dimethylphenyl)thiourea.

-

The final product can be purified by recrystallization.

Spectroscopic Characterization of Tautomeric Forms

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques to identify and quantify the tautomeric forms of thiourea derivatives.

Infrared (IR) Spectroscopy

The thione and thiol forms exhibit distinct vibrational frequencies.

| Functional Group | Tautomeric Form | Characteristic IR Absorption (cm⁻¹) | Reference |

| C=S (Thione) | Thione | ~700-850 | [3] |

| N-H | Thione | ~3100-3400 | [3] |

| C=N | Thiol | ~1640-1690 | [1] |

| S-H (Thiol) | Thiol | ~2550-2600 (often weak) | [4] |

Note: The C=S stretching vibration is often coupled with other vibrations and can be broad. The presence of a sharp band in the 2550-2600 cm⁻¹ region would be indicative of the thiol tautomer, though its absence is not conclusive due to its typically weak intensity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy can provide evidence for the existence of both tautomers in solution.

¹H NMR:

-

Thione Form: The N-H protons of the thione tautomer are expected to appear as broad singlets in the range of δ 7.0-10.0 ppm.

-

Thiol Form: The S-H proton of the thiol tautomer would likely appear as a sharp singlet, with its chemical shift being solvent-dependent. The imine proton (C=N-H) would also have a characteristic chemical shift.

¹³C NMR:

-

Thione Form: The most significant signal is that of the thiocarbonyl carbon (C=S), which is typically found in the range of δ 180-200 ppm.

-

Thiol Form: The C=N carbon of the thiol tautomer would resonate at a different chemical shift, generally upfield from the C=S signal.

Due to the expected low abundance of the thiol form, its signals may be difficult to detect under standard NMR acquisition parameters. Techniques such as low-temperature NMR or the use of specific solvents that may stabilize the thiol form could be employed.

Computational Analysis of Tautomerism

Density Functional Theory (DFT) calculations are a valuable tool for investigating the relative stabilities and electronic properties of tautomers.

Computational Protocol:

A suggested computational workflow for studying the tautomerism of (3,4-Dimethylphenyl)thiourea is as follows:

Caption: A typical computational workflow for studying tautomerism.

Methodology Details:

-

Software: Gaussian, ORCA, or other quantum chemistry packages.

-

Functional and Basis Set: A common and reliable combination for geometry optimization is the B3LYP functional with the 6-31G(d,p) basis set. For more accurate energy calculations, a functional like M06-2X or ωB97X-D with a larger basis set such as 6-311++G(d,p) is recommended[5].

-

Solvent Effects: To model the system in a solution phase, implicit solvation models like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) should be employed[5].

-

Analysis: The relative Gibbs free energies (ΔG) of the tautomers can be used to calculate the equilibrium constant (K_eq) using the equation: ΔG = -RT ln(K_eq).

Quantitative Data Summary (Based on Related Compounds)

Direct experimental quantitative data for the tautomeric equilibrium of (3,4-Dimethylphenyl)thiourea is scarce. However, studies on thiourea and other N-arylthioureas consistently show a strong preference for the thione tautomer.

| Compound | Method | Solvent | Predominant Tautomer | Quantitative Data (approx.) | Reference |

| Thiourea | Potentiometric Titration | Aqueous | Thione | >98% | [6] |

| Thioacetamide | Basicity Method | Aqueous H₂SO₄ | Thione | pK_T = -8.6 | [7] |

| N-Phenylthiourea | Computational (DFT) | Gas Phase | Thione | ΔE (Thiol-Thione) > 5 kcal/mol | [8] |

Based on these data, it can be reasonably inferred that the thione form of (3,4-Dimethylphenyl)thiourea is the overwhelmingly predominant species in most solvents. The electron-donating nature of the two methyl groups on the phenyl ring is not expected to significantly shift the equilibrium towards the thiol form.

Conclusion

The tautomerism of (3,4-Dimethylphenyl)thiourea is characterized by a strong preference for the thione form. This guide has provided a comprehensive overview of the structural and spectroscopic features of the thione and thiol tautomers. While direct quantitative data for this specific molecule is limited, the provided experimental and computational protocols, based on established methods for similar compounds, offer a solid foundation for researchers and drug development professionals to further investigate and characterize the tautomeric behavior of (3,4-Dimethylphenyl)thiourea and its derivatives. A thorough understanding of this tautomeric equilibrium is crucial for predicting the molecule's physicochemical properties and its interactions in biological systems.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. openriver.winona.edu [openriver.winona.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tsijournals.com [tsijournals.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Health and Safety of (3,4-Dimethylphenyl)thiourea and its Analogs

Disclaimer: Direct and comprehensive experimental data for (3,4-Dimethylphenyl)thiourea is limited in publicly available scientific literature. This guide provides a detailed overview based on the established health and safety profiles of the parent compound, Thiourea, and other structurally related thiourea derivatives. The information presented herein should be considered as a predictive and precautionary guide for researchers, scientists, and drug development professionals.

Thiourea and its derivatives are a versatile class of organosulfur compounds utilized in a wide array of industrial and research applications, from organic synthesis to medicinal chemistry.[1] Their diverse biological activities, including antibacterial, antioxidant, anticancer, and anti-inflammatory properties, make them valuable scaffolds in drug discovery.[2] However, this biological activity also necessitates a thorough understanding of their potential health and safety risks.

This technical guide summarizes the available toxicological data for thiourea as a representative compound, outlines general safety precautions, and provides standardized experimental workflows for assessing the biological and toxicological properties of thiourea derivatives.

Health and Safety Information

Exposure to thiourea and its derivatives can occur through inhalation, skin contact, and ingestion.[3] Short-term exposure may lead to irritation of the skin, eyes, and respiratory system.[3][4] More significant and prolonged exposure poses more severe health risks, including potential disruption of the thyroid gland.[3]

GHS Hazard Statements for Thiourea (as a representative compound):

-